molecular formula C23H20N6O5S B2445461 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline CAS No. 1116065-31-6

5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline

Cat. No.: B2445461
CAS No.: 1116065-31-6
M. Wt: 492.51
InChI Key: HWUKLXLFZURIBX-UHFFFAOYSA-N
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Description

5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

CAS No.

1116065-31-6

Molecular Formula

C23H20N6O5S

Molecular Weight

492.51

IUPAC Name

5-phenyl-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H20N6O5S/c1-31-16-9-13(10-17(32-2)19(16)33-3)20-25-18(34-28-20)12-35-23-26-21-15(11-24-27-21)22(30)29(23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,24,27)

InChI Key

HWUKLXLFZURIBX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline involves multiple steps, starting from the indole nucleus. The process typically includes:

    Bromination: Introduction of the bromine atom at the 5-position of the indole ring.

    Sulfonylation: Addition of the sulfonyl group to the indole ring.

    Piperazine Derivatization: Attachment of the piperazine moiety with the 2-methoxyphenyl group.

    Propionylation: Introduction of the propionyl group at the 1-position of the indoline ring.

Each step requires specific reagents and conditions, such as bromine for bromination, sulfonyl chlorides for sulfonylation, and appropriate catalysts for the derivatization and propionylation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the attached moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline is a complex organic compound with potential therapeutic applications. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23BrN4O4S, with a molecular weight of approximately 466.39 g/mol. The compound contains several functional groups, including a bromine atom, a sulfonamide group, and a piperazine ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The following mechanisms have been proposed:

  • Receptor Binding : The piperazine moiety may facilitate binding to serotonin (5-HT) receptors, influencing mood and anxiety pathways.
  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

Activity Description
AntidepressantModulation of serotonin levels through receptor interaction.
AntipsychoticPotential effects on dopamine pathways, influencing psychotic symptoms.
AntitumorInhibition of cell proliferation in certain cancer cell lines.
Anti-inflammatoryReduction of inflammatory markers in vitro and in vivo models.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antidepressant Activity :
    • A study demonstrated that piperazine derivatives could enhance serotonin levels in animal models, suggesting potential antidepressant properties .
    • In vitro assays showed that related compounds effectively inhibited the reuptake of serotonin and norepinephrine .
  • Antitumor Effects :
    • Research indicated that similar indoline derivatives exhibited cytotoxicity against various cancer cell lines, leading to apoptosis .
    • A specific study highlighted the inhibition of tumor growth in xenograft models treated with sulfonamide-containing compounds .
  • Neuropharmacological Studies :
    • Investigations into the effects on cognitive function revealed that certain piperazine derivatives improved memory retention in rodent models .
    • Behavioral assays indicated anxiolytic effects in tests measuring anxiety-like behavior .

Q & A

Q. What synthetic strategies are recommended for constructing the sulfonyl-piperidine moiety in this compound?

The sulfonyl-piperidine core can be synthesized via sulfonation of a piperidine intermediate using 5-bromo-2-methoxybenzenesulfonyl chloride under controlled conditions. Key steps include:

  • Reagent Choice : Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride addition to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the sulfonated product.

Q. Which spectroscopic techniques are optimal for confirming the regioselectivity of sulfonation in the indoline core?

  • ¹H-NMR : Analyze aromatic proton splitting patterns to confirm sulfonation at the 6-position. Deshielding of the adjacent bromine-substituted proton (δ ~7.8–8.2 ppm) is indicative .
  • HRMS : Validate molecular mass with <2 ppm error to rule out regioisomeric byproducts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and sulfonyl regions to confirm connectivity .

Q. How can researchers optimize reaction yields for the piperazin-1-yl carbonyl linkage?

  • Coupling Reagents : Use HATU or EDC/HOBt for amide bond formation between the piperazine and carboxylic acid precursors.
  • Stoichiometry : Employ a 1.2:1 molar ratio of piperazine derivative to acyl chloride to drive the reaction to completion.
  • Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, improving yields to >75% .

Advanced Research Questions

Q. How do structural variations in the piperazine ring influence serotonin receptor binding affinity?

Comparative studies on analogs (e.g., 4-methylpiperazine vs. 4-phenylpiperazine) reveal:

  • Electron-Donating Groups : Methyl substituents increase basicity, enhancing receptor-ligand hydrogen bonding (ΔpIC₅₀ = +0.8) .
  • Bulkier Substituents : Aryl groups (e.g., 2-methoxyphenyl) improve selectivity for 5-HT₁A over 5-HT₂A receptors due to steric effects. Computational docking (AutoDock Vina) can predict binding poses .

Q. What mechanistic pathways explain conflicting data in enzymatic inhibition assays for sulfonamide derivatives?

Discrepancies in IC₅₀ values may arise from:

  • Enzyme Isoforms : Test inhibition against purified isoforms (e.g., COX-2 vs. COX-1) to isolate target-specific effects.
  • Redox Interference : Bromine’s electrophilic nature may quench fluorescent assay signals. Use orthogonal methods like SPR or radiometric assays .
  • Metabolite Interference : Pre-incubate compounds with liver microsomes to assess stability and rule out metabolite-driven false positives .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to identify metabolic soft spots (e.g., N-methylpiperazine). Replace labile groups with deuterated or fluorinated moieties.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100 ns to assess conformational stability. High root-mean-square deviation (RMSD) values (>2 Å) suggest poor target retention .

Q. What strategies resolve crystallinity issues during X-ray diffraction analysis of this compound?

  • Co-crystallization : Co-crystallize with a fragment binder (e.g., PEG 400) to stabilize lattice formation.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO/water solutions promotes single-crystal growth.
  • Halogen Bonding : Leverage the bromine atom’s polarizability to enhance crystal packing via Br···O interactions (distance ~3.3 Å) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate biological activity data using orthogonal assays (e.g., enzymatic vs. cell-based) and control for batch-to-batch variability in compound purity.
  • Experimental Design : For SAR studies, prioritize synthesizing derivatives with systematic substitutions (e.g., -OCH₃, -CF₃, -CN) on the phenylpiperazine moiety to map electronic and steric effects .

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